7-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide
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Overview
Description
7-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound characterized by the presence of multiple functional groups, including methoxy, trifluoromethyl, and benzofuran units
Mechanism of Action
Target of Action
It is known that benzofuran compounds, to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Based on the known activities of benzofuran compounds, it can be inferred that this compound may interact with its targets to induce changes that result in its biological activities .
Biochemical Pathways
Given the broad range of biological activities associated with benzofuran compounds, it is likely that multiple pathways are affected .
Result of Action
The known biological activities of benzofuran compounds suggest that this compound may have a variety of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 7-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide involves multiple steps:
Formation of the Benzofuran Core: : The benzofuran ring can be synthesized through a cyclization reaction involving 2-hydroxybenzaldehyde and a suitable alkyne under acidic or basic conditions.
Introduction of the Methoxy Group: : The methoxy group can be introduced via methylation using agents such as methyl iodide in the presence of a base.
Formation of the Pyrazole Moiety: : The pyrazole ring is typically synthesized through a condensation reaction of a hydrazine derivative with a 1,3-dicarbonyl compound, followed by functionalization to introduce the trifluoromethyl group.
Coupling Reaction: : The final coupling of the pyrazole moiety with the benzofuran core can be achieved through amide bond formation, using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods: : Industrial-scale production may utilize similar routes, optimized for efficiency, yield, and cost. Automation and continuous flow reactions are often employed to streamline the process and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methoxy and pyrazole groups can undergo oxidation under specific conditions, potentially forming quinone-like structures.
Reduction: : Reduction reactions can modify the trifluoromethyl group or the carboxamide moiety.
Substitution: : Nucleophilic and electrophilic substitution reactions can introduce new functional groups onto the benzofuran core or pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogenating agents, nucleophiles like amines or thiols.
Major Products
Depending on the reaction, products can include various derivatives with modified functional groups, enhancing or altering the compound's properties for specific applications.
Scientific Research Applications
This compound is versatile and finds use in multiple domains:
Chemistry: : Used as a building block in the synthesis of more complex molecules, exploring its reactivity and stability.
Biology: : Studied for its potential interactions with biological macromolecules, impacting enzyme activity or cellular functions.
Medicine: : Investigated for its therapeutic potential, possibly acting as an inhibitor or activator of specific biological pathways.
Industry: : Employed in material science for developing new polymers, coatings, or other specialty materials.
Comparison with Similar Compounds
When comparing 7-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide to other compounds with similar structures, such as those with different substituents on the pyrazole or benzofuran rings, its uniqueness lies in the specific combination of functional groups, which can confer distinct reactivity and biological activity.
Similar Compounds
N-(2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide: : Lacks the methoxy group.
7-methoxy-N-(2-(3-methyl-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide: : Has a methyl group instead of a trifluoromethyl group.
7-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)indole-2-carboxamide: : Substitutes the benzofuran ring with an indole ring.
Properties
IUPAC Name |
7-methoxy-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3/c1-24-11-4-2-3-10-9-12(25-14(10)11)15(23)20-6-8-22-7-5-13(21-22)16(17,18)19/h2-5,7,9H,6,8H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWARDPUUABMKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCN3C=CC(=N3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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